Cyclobuta[b]naphthalene-3,8-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62702-74-3 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
cyclobuta[b]naphthalene-3,8-diol |
InChI |
InChI=1S/C12H8O2/c13-11-7-3-1-2-4-8(7)12(14)10-6-5-9(10)11/h1-6,13-14H |
InChI Key |
JFVIYNGGPNWUST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC3=C2O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobuta B Naphthalene 3,8 Diol and Precursors
Photochemical Cycloaddition Strategies for Dihydrocyclobuta[b]naphthalene-3,8-diones
Photochemical [2+2] cycloaddition is recognized as one of the most direct and efficient methods for constructing the cyclobutane (B1203170) ring system inherent in dihydrocyclobuta[b]naphthalene-3,8-diones (DHCBNDOs). mdpi.comacs.org This approach offers a powerful pathway to generate up to four stereogenic centers in a single transformation. nih.gov
Recent advancements have led to the development of a facile and efficient method for the direct conversion of 1,4-naphthoquinones into DHCBNDOs using visible light. mdpi.comresearchgate.netresearchgate.net This approach is particularly noteworthy as it proceeds under mild and clean conditions without the need for a photocatalyst. mdpi.comresearchgate.net The reaction typically involves irradiating a solution of the 1,4-naphthoquinone (B94277) and an alkene with blue LEDs (e.g., 460 nm). mdpi.comresearchgate.net
This catalyst-free method demonstrates favorable compatibility with a range of functional groups and provides DHCBNDOs in high yields with excellent regioselectivity. mdpi.comresearchgate.net The optimization of reaction conditions has shown that using acetonitrile (B52724) (MeCN) as the solvent under blue LED irradiation for a few hours can lead to high product yields. mdpi.com For instance, the reaction of 2-methyl-1,4-naphthoquinone with phenylacetylene (B144264) in MeCN under blue light for 4 hours resulted in an 86% yield of the corresponding DHCBNDO. mdpi.com The eco-friendly and low-cost nature of this strategy makes it highly attractive for applications in organic and medicinal chemistry. mdpi.comresearchgate.net The reaction has also been shown to proceed effectively using sunlight, highlighting its potential for large-scale and sustainable synthesis. researchgate.net
Table 1: Examples of Visible-Light-Mediated Synthesis of Dihydrocyclobuta[b]naphthalene-3,8-diones (DHCBNDOs) Data sourced from a study on catalyst-free [2+2] cycloaddition reactions. mdpi.com
| Product ID | Substituents | Yield | Melting Point (°C) |
|---|---|---|---|
| 3aa | 8a-methyl, 1-phenyl | 86% | 154–156 |
| 3da | 2a,8a-dichloro, 1-phenyl | 92% | 163–165 |
| 3ak | 8a-methyl, 1-(thiophen-2-yl) | 91% | 164–166 |
| 3an | 1-butyl, 8a-methyl | 95% | (Oil) |
Controlling regioselectivity and stereoselectivity is paramount in [2+2] photocycloaddition reactions. The reaction between an excited triplet carbonyl compound and a ground-state alkene generally proceeds through a 1,4-diradical intermediate. ias.ac.in The regioselectivity is often predicted by the "most stable biradical rule," where the major product arises from the most stable intermediate diradical. ias.ac.in For example, in reactions involving 1,4-naphthoquinones, the formation of head-to-head (HH) regioisomers can be favored due to the benzylic stabilization of the corresponding 1,4-diradical intermediate. nih.gov
However, achieving tunable regioselectivity, particularly for the disfavored head-to-tail (HT) isomers, has been a significant challenge. nih.gov Innovative strategies have emerged to address this. The use of quantum dots (QDs) as photocatalysts has enabled tunable regioselectivity in hetero-intermolecular [2+2] photocycloadditions. nih.gov By inducing self-assembly of the substrate molecules on the QD surface, it is possible to influence the reaction pathway and selectively generate previously inaccessible syn-HT photoproducts. nih.gov
Stereocontrol can be achieved through various means. Sunlight-induced cycloaddition of arylethenes to 2-acetoxy-1,4-naphthoquinone (B154413) proceeds with high regio- and stereospecificity. rsc.org For enantioselective transformations, chiral catalysts are employed. Chiral thioxanthones, acting as photosensitizers, can induce intermolecular [2+2] photocycloaddition with excellent regio-, diastereo-, and enantioselectivity (up to 95% ee). nih.gov The success of this method relies on a two-point hydrogen bonding interaction between the quinolone substrate and the catalyst, which facilitates efficient energy transfer and high enantioface differentiation. nih.gov
Mechanistic studies, both experimental and theoretical, have been crucial in understanding and optimizing these photocycloaddition reactions. mdpi.comresearchgate.net For the visible-light-mediated, catalyst-free synthesis of DHCBNDOs, it has been shown that the 1,4-naphthoquinone itself can be directly excited by visible light to initiate the reaction. rsc.org
In cases involving a photosensitizer, the reaction proceeds via an energy transfer from the excited triplet state of the sensitizer (B1316253) to the substrate. rsc.org Quantum chemical calculations have elucidated that for intramolecular [2+2] cycloadditions catalyzed by a chiral thioxanthone, the reaction involves a stepwise and sequential formation of the two new C-C bonds. rsc.org The formation of the first C-C bond is typically the rate-limiting and selectivity-controlling step of the process. rsc.org
For the reaction of triplet carbonyl compounds with alkenes, the mechanism is generally accepted to proceed via a 1,4-diradical intermediate, which has been detected experimentally through transient spectroscopy. ias.ac.in The reaction occurs from the (n, π*) triplet state of the carbonyl compound. ias.ac.in The efficiency and pathway of the reaction can be influenced by the electronic properties of the reactants; for instance, reactions with electron-rich alkenes tend to be rapid and highly selective. ias.ac.in
Template-Directed Synthetic Approaches for Cyclobutane Derivatives
An alternative and powerful strategy for controlling the outcome of photocycloaddition reactions is the use of templates in the solid state. These topochemical reactions leverage the highly ordered environment of a crystal to achieve remarkable selectivity and efficiency. nih.gov
Solid-state [2+2] photodimerization can produce cyclobutane products stereospecifically and quantitatively. nih.gov This high degree of control is due to the pre-organization of reactant molecules within a crystal lattice, which restricts their movement. nih.gov According to Schmidt's rule for topochemical reactions, the reactive double bonds must be parallel and separated by a distance of less than approximately 4.2 Å for the reaction to occur. nih.gov
This method is particularly effective for the photodimerization of alkenes. By co-crystallizing alkenes with a template molecule, it is possible to arrange them in a geometry that is conducive to a topochemical [2+2] photodimerization upon UV irradiation. nih.gov Metal halides and metal ions can also serve as effective templates. For example, metal chlorides have been shown to precisely align (E)-1,2-bis(pyridin-4-yl)ethene molecules for efficient photodimerization. rsc.org Similarly, Ag(I) ions can coordinate to olefins, positioning the carbon-carbon double bonds in a suitable orientation for a quantitative and regioselective photoreaction between neighboring complexes. uiowa.edu
Supramolecular assemblies, such as cocrystals and host-guest complexes, utilize non-covalent interactions to direct the regiochemistry of photodimerizations. acs.orgnih.gov This "supramolecular approach" offers a way to overcome the challenges of controlling selectivity in homogeneous solutions. rsc.org
Halogen bonding is one such non-covalent interaction that has been successfully employed. For instance, ditopic halogen-bond donors like 1,2- and 1,3-diiodotetrafluorobenzene (B3037956) can form binary cocrystals with unsymmetrical alkenes. nih.gov In these cocrystals, the template molecule supports the alkene C=C bonds in a specific arrangement. Depending on the template used, the photodimerization of an unsymmetrical alkene can be directed to yield either the head-to-tail (ht) or head-to-head (hh) cyclobutane photoproduct with high regiospecificity and in quantitative yield. nih.gov The ability to form different regioisomers simply by changing the template molecule highlights the power of this "à la carte" approach to synthesizing specific unsymmetrical cyclobutanes. nih.gov Similarly, metallosupramolecular assemblies can dictate the orientation of reactants, leading to unique regio- and stereoselectivity in photochemical cycloadditions. rsc.org
Advanced Annulation and Cyclization Reactions in Fused Cyclobutene (B1205218) Systems
The creation of the cyclobutene ring fused to the naphthalene (B1677914) core is a significant challenge due to the inherent ring strain of the four-membered ring. baranlab.org Advanced annulation and cyclization reactions have been instrumental in overcoming this hurdle.
Construction of Strained Cyclobutane-Fused Ring Systems
The inherent ring strain in cyclobutane rings makes their formation challenging, yet this strain also renders them highly useful in organic synthesis. baranlab.org A variety of methods have been developed to construct these strained systems. One common approach is the [2+2] cycloaddition of olefins, which can be initiated photochemically or catalyzed by transition metals. baranlab.org These reactions are particularly useful for creating the foundational structure of many naturally occurring products containing cyclobutane rings. baranlab.org
Another powerful strategy involves the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. This method is highly diastereoselective and produces bicyclic α-silyl ketones where the cyclobutane ring contains a quaternary stereocenter, a motif that is typically difficult to synthesize. nih.gov The resulting α-silyl ketone provides a handle for further functionalization of the cyclobutane ring. nih.gov
Domino reactions starting from N-vinyl β-lactams offer another pathway to highly substituted and fused cyclobutane systems. nih.gov This process can involve a acs.orgacs.org-sigmatropic rearrangement followed by a 6π-electrocyclization, yielding aminocyclobutanes with high diastereoselectivity. nih.gov This method is robust enough to tolerate the fusion of up to four rings, even with adjacent quaternary centers. nih.gov
The following table summarizes various methods for constructing strained cyclobutane-fused ring systems:
| Method | Starting Materials | Key Features |
| [2+2] Cycloaddition | Olefins | Photochemically or transition-metal catalyzed; widely used for natural product synthesis. baranlab.org |
| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Highly diastereoselective; forms quaternary stereocenters. nih.gov |
| Domino Reaction | N-vinyl β-lactams | Forms highly substituted aminocyclobutanes; tolerates multiple fused rings. nih.gov |
Alternative Cyclization Pathways for Benzocyclobutene Derivatives
Beyond traditional methods, modular and stereoselective approaches to benzocyclobutene (BCB) derivatives have been developed, highlighting their growing importance in materials and medicinal chemistry. acs.orgmanchester.ac.uk One such innovative pathway involves a sequential copper- and palladium-catalyzed assembly and cyclization. acs.orgmanchester.ac.uk This method utilizes readily available imines, allenes, and diboron (B99234) precursors to construct densely functionalized BCBs. acs.orgmanchester.ac.uk A key advantage of this strategy is the ability to form multiple carbon-carbon bonds and adjacent stereocenters in a single catalytic step with control over regiochemistry and three-dimensional arrangement. manchester.ac.uk
Visible-light-mediated [2+2] cycloaddition reactions provide a green and efficient route to dihydrocyclobuta[b]naphthalene-3,8-diones (DHCBNDOs), which are precursors to the target diol. This method directly converts 1,4-naphthoquinones and alkynes into the desired tricyclic framework under mild conditions without the need for a photocatalyst. nih.gov The reaction exhibits excellent regioselectivity, favoring the formation of the cis-isomer due to the ring strain that disfavors the trans-product. nih.gov
The following table outlines alternative cyclization pathways for synthesizing benzocyclobutene derivatives:
| Pathway | Reagents | Key Features |
| Sequential Cu- and Pd-Catalysis | Imines, allenes, diboron precursors | Modular, divergent, and stereoselective; forms multiple C-C bonds and stereocenters in one step. acs.orgmanchester.ac.uk |
| Visible-Light-Mediated [2+2] Cycloaddition | 1,4-Naphthoquinones, alkynes | Catalyst-free, mild conditions, excellent regioselectivity for cis-isomers. nih.gov |
Reduction Methodologies for Diol Formation within Cyclobuta[b]naphthalene Frameworks
The conversion of the diketone precursor, dihydrocyclobuta[b]naphthalene-3,8-dione, to the corresponding diol is a critical step in the synthesis of Cyclobuta[b]naphthalene-3,8-diol. This transformation is typically achieved through reduction methodologies, with catalytic hydrogenation being a prominent and effective approach.
Catalytic Hydrogenation of Dihydrocyclobuta[b]naphthalene-3,8-diones to Cyclobuta[b]naphthalene-3,8-diols
Catalytic hydrogenation is a widely employed method for the reduction of diones to diols. In the context of cyclic 1,3-diones, heterogeneous catalysts such as Ruthenium on carbon (Ru/C) have proven effective. researchgate.net The choice of solvent, temperature, and hydrogen pressure are critical parameters that significantly influence the reaction rate and the suppression of undesired side reactions like dehydration. researchgate.net For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied, demonstrating the feasibility of this approach on a larger scale. researchgate.net
A metal-free approach for catalytic hydrogenation has also been developed using "frustrated Lewis pairs" (FLPs). The 1,8-bis(diphenylphosphino)naphthalene/B(C₆F₅)₃ pair, for example, can reversibly activate dihydrogen and effectively catalyze the hydrogenation of silyl (B83357) enol ethers under mild conditions. rsc.org This method offers an alternative to traditional metal-based catalysts.
Stereochemical Control and Diastereoselectivity in Diol Generation
Achieving the desired stereochemistry in the final diol product is a crucial aspect of the synthesis. The stereochemical outcome of the reduction is often influenced by the reaction conditions and the nature of the catalyst.
In the hydrogenation of cyclic 1,3-diones, the reaction temperature can impact the stereoselectivity. For example, at elevated temperatures, epimerization can occur, leading to a higher proportion of the trans diol product. researchgate.net This suggests that careful temperature control is necessary to achieve the desired diastereoselectivity.
The stereochemistry of cyclobutane lignan (B3055560) synthesis has been controlled using photoinduced electron transfer. This method, which involves the dimerization of styrenes, yields cycloadducts with a trans stereochemistry with complete regiocontrol. nih.gov The inclusion of an aromatic electron relay is key to minimizing competing cycloreversion reactions. nih.gov
Reactivity and Transformational Chemistry of Cyclobuta B Naphthalene 3,8 Diol and Its Dione Precursors
Inherent Ring Strain and Enhanced Chemical Reactivity of the Cyclobutane (B1203170) Moiety
The fusion of a cyclobutane ring onto a naphthalene (B1677914) core in Cyclobuta[b]naphthalene-3,8-diol and its dione (B5365651) derivatives results in significant ring strain, a key factor governing their chemical reactivity. mdpi.com This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5 degrees. This angular distortion, coupled with torsional strain from eclipsing interactions of the substituents on the cyclobutane ring, elevates the ground state energy of the molecule. Consequently, these compounds are predisposed to undergo reactions that relieve this strain, often serving as synthetic intermediates that can be readily transformed into more complex molecular architectures. mdpi.com The high reactivity imparted by this ring strain makes the cyclobuta[b]naphthalene scaffold a valuable platform for various chemical transformations. mdpi.com
Ring-Opening Reactions and Subsequent Skeletal Rearrangements
The relief of the inherent ring strain is a primary driving force for the reactivity of cyclobuta[b]naphthalene derivatives, leading to a variety of ring-opening reactions. These transformations can be initiated by thermal, photochemical, acidic, basic, or nucleophilic triggers, often leading to subsequent skeletal rearrangements and the formation of diverse molecular structures.
The cyclobutane ring in cyclobuta[b]naphthalene systems can be cleaved under thermal or photochemical conditions. Photochemical [2+2] cycloaddition reactions are commonly employed for the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones. For instance, the visible-light-mediated catalyst-free [2+2] cycloaddition of 1,4-naphthoquinones with alkynes provides a direct route to these structures. mdpi.comresearchgate.net The proposed mechanism involves the photoexcitation of the naphthoquinone, followed by reaction with the alkyne to form a cyclopropane (B1198618) intermediate, which then undergoes ring cleavage to a 1,4-biradical intermediate that cyclizes to the final product. mdpi.com
Similarly, the photocycloaddition of 2-acetoxy-1,4-naphthoquinone (B154413) with various alkenes, such as isobutene and styrene (B11656), yields the corresponding cyclobutane adducts. rsc.org These reactions demonstrate the feasibility of forming the cyclobuta[b]naphthalene skeleton under photochemical conditions. The reverse reaction, a photochemically induced ring cleavage, can also be anticipated, although specific examples for this compound are not extensively detailed in the provided search results.
Thermally induced ring cleavage is also a characteristic reaction of strained cyclobutane systems. While specific studies on the thermal ring opening of this compound were not found, the general principles of electrocyclic ring-opening reactions of cyclobutenes are well-established and would be expected to apply.
The cyclobutane ring in cyclobuta[b]naphthalene derivatives is susceptible to cleavage under acidic, basic, and nucleophilic conditions.
Acidic Ring-Opening:
Acid-catalyzed hydrolysis of acetal (B89532) precursors is a common method to generate cyclobuta[a]naphthalene-diones. beilstein-journals.orgnih.gov For example, 2a,8b-dihydrocyclobuta[a]naphthalene-3,4-dione monoacetals can be deprotected using aqueous hydrochloric acid to yield the corresponding diones quantitatively. beilstein-journals.orgnih.gov This reaction proceeds via protonation of the acetal, followed by nucleophilic attack of water and elimination of the alcohol.
Furthermore, the acetoxycyclobutane adducts formed from the photocycloaddition of 2-acetoxy-1,4-naphthoquinone and alkenes can be hydrolyzed under acidic conditions to the corresponding alcohols. rsc.org In some cases, this is followed by rearrangement of the resulting alcohol. rsc.org
Basic Ring-Opening:
Base-promoted reactions can also induce ring-opening or elimination reactions in suitably substituted cyclobuta[b]naphthalene systems. For example, the isobutene adduct, 1,1-dimethyl-8a-acetoxy-1,2,2a,8a-tetrahydrocyclobuta[b]naphthalene-3,8-dione, reacts with potassium tert-butoxide to yield 1,1-dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione (B14335255) through an elimination reaction. rsc.org However, the corresponding adducts from styrene and 1,1-diphenylethene yield quinone dimers under similar basic conditions, indicating a more complex reaction pathway. rsc.org
Nucleophilic Ring-Opening:
The strained ring system is also a target for nucleophiles. A notable example involves the biocatalytic epoxidation of naphthalene, followed by the nucleophilic ring-opening of the resulting arene oxide. nih.govtudelft.nl In this chemoenzymatic approach, fungal peroxygenases catalyze the epoxidation of naphthalene, and the intermediate epoxide can be trapped by nucleophiles like azide (B81097) (N₃⁻) to yield chiral trans-disubstituted dihydronaphthalene derivatives. nih.govtudelft.nl This demonstrates the susceptibility of the naphthalene system to nucleophilic attack after activation, a principle that can be extended to the reactivity of the strained cyclobutane ring in the target molecule.
The following table summarizes the conditions for some of the ring-opening reactions discussed:
| Precursor/Reactant | Reagent/Condition | Product | Reference |
| 1,4-Naphthoquinone (B94277) and Phenylacetylene (B144264) | Blue LEDs (460 nm), MeCN | 8a-Methyl-1-phenyl-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | mdpi.comresearchgate.net |
| 2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-dione monoacetal | 8N HCl, CH₂Cl₂, rt | 2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-dione | beilstein-journals.orgnih.gov |
| 1,1-Dimethyl-8a-acetoxy-1,2,2a,8a-tetrahydrocyclobuta[b]naphthalene-3,8-dione | Potassium tert-butoxide | 1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione | rsc.org |
| Naphthalene | Fungal Peroxygenase, H₂O₂, NaN₃ | (1S,2S)-2-Azido-1,2-dihydronaphthalen-1-ol | nih.govtudelft.nl |
The initial ring-opening of the cyclobutane moiety in cyclobuta[b]naphthalene systems can trigger a cascade of rearrangements, leading to the formation of complex polycyclic structures. While specific examples starting directly from this compound are not detailed in the provided search results, the concept is well-documented for related systems. For instance, the cascade synthesis of nitrocyclobutane-fused naphthalene-1,2-diones has been reported, involving a sequence of [2+2] cycloaddition, 1,6-nucleophilic addition, and [3+2] cycloaddition. researchgate.net These cascade processes highlight the potential of the strained ring to initiate a series of bond-forming events, enabling the rapid construction of intricate molecular frameworks. The oxidative rearrangement of cyclobuta[a]naphthalen-4(2H)-ones has also been utilized for the controlled synthesis of 1,4-naphthoquinones and tetraphene-7,12-diones. researchgate.net
Functionalization Strategies and Derivatization of the Cyclobuta[b]naphthalene Scaffold
The reactivity of the cyclobuta[b]naphthalene skeleton allows for various functionalization strategies to introduce new substituents and modify the properties of the molecule.
The stereoselective functionalization of the cyclobutane ring is a key challenge in the chemistry of these compounds. The provided search results offer limited direct information on the stereoselective introduction of substituents onto the cyclobutane ring of pre-formed this compound or its dione. However, the synthesis of these compounds can be achieved with some degree of stereocontrol. For example, the visible-light-mediated [2+2] cycloaddition for the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones proceeds with excellent regioselectivity, affording the cis-fused products. mdpi.com This stereochemical outcome is attributed to the ring strain, which disfavors the formation of the trans-product. mdpi.com
Furthermore, a photoredox-catalyzed radical strain-release/ beilstein-journals.orgbeilstein-journals.org-rearrangement cascade strategy has been developed for the efficient synthesis of polysubstituted cyclobutanes, including 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.org While not applied directly to the cyclobuta[b]naphthalene system in the provided literature, this methodology demonstrates a powerful approach for creating densely functionalized cyclobutanes with stereocontrol, which could potentially be adapted for the modification of the target scaffold.
Derivatization at the Hydroxyl Positions of this compound
The transformation of the dihydrocyclobuta[b]naphthalene-3,8-dione precursors is a key step in accessing the titular diol. The reduction of the dione to the corresponding diol represents a fundamental transformation at the positions that will ultimately bear the hydroxyl groups. While the direct derivatization of the hydroxyl groups of this compound through reactions like etherification or esterification is not extensively documented in readily available literature, the conversion from the dione is a critical aspect of its chemistry.
The synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones (DHCBNDOs) can be achieved through a facile and efficient visible-light-mediated [2+2] cycloaddition reaction between 1,4-naphthoquinones and alkynes. mdpi.comresearchgate.net This catalyst-free method proceeds under mild and clean conditions, offering excellent regioselectivity and high yields. mdpi.com The subsequent reduction of these diones to the corresponding 1,3-diols is a plausible route to this compound. For instance, the hydrogenation of cyclic 1,3-diones to their 1,3-diols has been demonstrated using heterogeneous catalysts, which could be a viable method for the conversion of DHCBNDOs. acs.org
| 1,4-Naphthoquinone Derivative | Alkyne Derivative | Solvent | Irradiation | Yield | Reference |
|---|---|---|---|---|---|
| Menadione | Phenylacetylene | MeCN | Blue LEDs (460 nm) | 81% | mdpi.com |
| 2-Chloro-1,4-naphthoquinone | Phenylacetylene | MeCN | Blue LEDs (460 nm) | 92% | mdpi.com |
| Menadione | 1-Hexyne | MeCN | Blue LEDs (460 nm) | 85% | mdpi.com |
Elucidation of Reaction Mechanisms in Cyclobuta[b]naphthalene Transformations
The unique structural arrangement of cyclobuta[b]naphthalenes, combining a strained four-membered ring with an aromatic system, gives rise to complex and often competing reaction pathways. Understanding these mechanisms is crucial for controlling the synthesis of desired products.
Radical Reaction Pathways in Cyclobutene-Fused Naphthalen-1-one Systems
The oxidative rearrangement of cyclobutene-fused naphthalen-1-ones provides a pathway to functionalized quinones. rsc.org Studies into the mechanism of these transformations, particularly with reagents like N-Bromosuccinimide (NBS) and Selectfluor, have pointed towards the involvement of radical species. rsc.org
A key piece of evidence for a radical pathway is the suppression of the reaction in the presence of a radical scavenger like TEMPO. rsc.org The proposed mechanism for the reaction with NBS begins with a bromine radical attacking the cyclobutene (B1205218) ring to form an allylic radical intermediate. This is followed by a single electron transfer (SET) to the succinimide, generating a carbocationic species. Subsequent attack by water leads to a bromohydrin intermediate, which, after the elimination of HBr and further hydration, forms a diol. This diol then rearranges to the final quinone product. rsc.org
When using Selectfluor as the oxidizing agent with aryl-substituted cyclobutene-fused naphthalen-1-ones, a similar initial conversion to a cationic intermediate is proposed. rsc.org These findings underscore the importance of radical and cationic intermediates in the transformational chemistry of these fused systems.
| Intermediate Type | Description | Generating Reagent | Reference |
|---|---|---|---|
| Allylic Radical | Initial species formed by bromine radical attack. | NBS | rsc.org |
| Carbocationic Species | Formed via single electron transfer from the allylic radical. | NBS | rsc.org |
| Bromohydrin | Result of water attack on the carbocation. | NBS | rsc.org |
| Cationic Intermediate | Formed upon treatment with Selectfluor. | Selectfluor | rsc.org |
Intramolecular Exciplex Formation and Photoinduced Multistep Reactions
Photoinduced reactions provide an alternative avenue for the transformation of naphthalene-containing compounds, often proceeding through excited state intermediates such as exciplexes. An exciplex is an electronically excited complex formed between two different molecules, one in its excited state and the other in its ground state. In an intramolecular context, this occurs between two chromophores within the same molecule.
The photocycloaddition of naphthalenes is a well-studied process that can lead to the formation of complex polycyclic structures. dntb.gov.uanih.govnih.govacs.orgrsc.org For instance, intramolecular (4π+4π) photocycloaddition has been observed in systems where a naphthalene moiety is tethered to another π-system, such as furan, proceeding via a naphthalene-furan exciplex. dntb.gov.ua The formation of this exciplex is characterized by a new, red-shifted fluorescence band compared to the emission of the individual chromophores. dntb.gov.ua
These photoinduced cycloadditions can be highly stereoselective and provide access to strained ring systems that are difficult to synthesize through thermal methods. nih.gov The reaction often involves the triplet excited state of the naphthalene, which can be populated through photosensitization. nih.govnih.gov Mechanistic studies, including Stern-Volmer quenching experiments, have been used to confirm the role of these excited states in the reaction pathway. nih.gov The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the naphthalene ring and the geometry of the linker connecting the two chromophores. acs.org
Compound Index
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Dihydrocyclobuta[b]naphthalene-3,8-dione | DHCBNDO |
| 1,4-Naphthoquinone | - |
| Menadione | - |
| Phenylacetylene | - |
| N-Bromosuccinimide | NBS |
| (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | Selectfluor |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) | TEMPO |
| 1,8-Dihydroxynaphthalene | - |
| N,N'-Dicyclohexylcarbodiimide | DCC |
Computational and Theoretical Investigations of Cyclobuta B Naphthalene 3,8 Diol Systems
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.org They allow for the detailed examination of reaction pathways, transition states, and the influence of various factors on reaction outcomes.
Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways in Cyclobuta[b]naphthalene Synthesis
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the synthesis of complex organic molecules like cyclobuta[b]naphthalenes. mdpi.com DFT calculations are used to map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of intermediates and transition states. nih.gov
For instance, in the synthesis of functionalized cyclobutane-fused naphthalene (B1677914) derivatives, DFT calculations can elucidate the mechanism of cascade reactions. researchgate.net These calculations can help rationalize the formation of specific products, such as nitrocyclobutane-fused naphthalene-1,2-diones from the reaction of allenynes with tert-butyl nitrite. researchgate.net The proposed mechanisms often involve complex sequences of events, including [2+2] cycloadditions and subsequent ring-opening or rearrangement pathways. researchgate.net Theoretical calculations can provide energetic details for each step, confirming the plausibility of a proposed mechanism. researchgate.netpku.edu.cn
A key aspect of these studies is the ability to compare different possible reaction pathways. For example, in the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene, DFT calculations have been used to investigate pathways that include a cis-trans isomerization via a radicalic four-membered ring intermediate. nih.gov This level of detail is often inaccessible through experimental means alone.
The accuracy of DFT calculations can be validated against higher-level methods like coupled-cluster theory for smaller model systems, providing confidence in the results obtained for larger, more complex molecules. nih.gov
Energetic Profiles of Cyclobutane (B1203170) Ring Transformations and Rearrangements
The cyclobutane ring, a core component of the cyclobuta[b]naphthalene system, can undergo various transformations and rearrangements. Computational studies are crucial for understanding the energetic profiles of these processes. These studies often involve calculating the activation energies and reaction energies for different possible transformations, providing insights into the stability and reactivity of the cyclobutane ring within the larger fused system.
For example, theoretical investigations into the cycloadditions of indolynes with furans have revealed interesting aspects of regioselectivity, which are dictated by the energetic favorability of different reaction pathways. nih.gov While not directly involving a pre-formed cyclobutane, these studies on aryne cycloadditions provide a model for understanding the formation and subsequent reactivity of four-membered rings in fused aromatic systems. The calculations can predict whether a reaction will be selective for one regioisomer over another and explain the underlying electronic and steric factors. nih.gov
Molecular Dynamics and Conformational Analysis of Cyclobuta[b]naphthalene-3,8-diol
While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.gov For a molecule like this compound, which has some degree of flexibility despite its fused ring structure, MD simulations can reveal the preferred conformations and the energy barriers between them.
MD simulations can be particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. researchgate.net For instance, simulations of similar bicyclic systems have shown that the conformational flexibility can influence their biological activity. nih.gov In the case of cyclobutane-containing analogs of combretastatin (B1194345) A4, MD simulations have been used to study their interaction with tubulin, revealing that cis isomers can maintain more stable interactions compared to their trans counterparts due to conformational effects. nih.gov This highlights the importance of understanding the dynamic behavior of the cyclobutane ring within a larger molecular framework.
The insights from MD simulations can complement experimental data from techniques like X-ray crystallography by providing a dynamic picture of the molecule's structure. nih.gov
Advanced Theoretical Models for Predicting Reactivity, Regioselectivity, and Stereoselectivity
Predicting the outcome of chemical reactions, particularly with respect to reactivity, regioselectivity, and stereoselectivity, is a major goal of computational chemistry. Advanced theoretical models, often based on DFT, are employed to achieve this. nih.govresearchgate.netnih.govacs.org
Conceptual DFT provides a framework for understanding chemical reactivity through various indices such as electrophilicity and nucleophilicity. researchgate.netnih.gov By calculating these properties for the reactants, it is possible to predict the nature of the reaction (e.g., polar or non-polar) and the most likely sites of interaction, thus explaining the observed regioselectivity. researchgate.netmdpi.com For example, in Diels-Alder reactions, the regioselectivity can be rationalized by considering the most favorable two-center interaction between the most nucleophilic and electrophilic atoms of the reacting species. mdpi.com
In the context of cyclobuta[b]naphthalene synthesis, these models can be applied to predict how different substituents on the starting materials will influence the outcome of the reaction. For instance, in the cycloaddition of indolynes with 2-substituted furans, theoretical calculations have shown that electron-donating groups lead to the formation of the more sterically crowded product, while electron-withdrawing groups favor the less crowded one. nih.gov This counterintuitive result was explained by the highly polar nature of the 6,7-indolyne and the electrophilic substitution character of the cycloaddition. nih.gov
Furthermore, theoretical models can shed light on the stereochemical outcome of reactions involving the formation or transformation of the cyclobutane ring. nih.gov
Mechanistic Insights from Mechanochemical Studies on Fused Cyclobutanes
Mechanochemistry, the study of chemical reactions induced by mechanical force, offers a unique way to probe reaction mechanisms. When combined with computational studies, it provides powerful insights into the behavior of molecules under stress. nih.gov
For fused cyclobutane systems, mechanochemical activation can lead to [2+2] cycloreversion reactions. acs.org Computational modeling of these processes helps to understand how the applied force is transmitted to the mechanophore (the cyclobutane ring) and how this leads to bond breaking. nih.govsciengine.com
Theoretical studies have shown that the stereochemistry of how the polymer chains are attached to the cyclobutane ring (cis vs. trans) can have a significant impact on its mechanochemical reactivity. nih.gov For example, in some benzocyclobutene systems, the cis isomer has been found to be more reactive due to a combination of a lower force-free activation energy and more efficient chemo-mechanical coupling. nih.gov
Spectroscopic and Structural Characterization Methodologies in Cyclobuta B Naphthalene Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. omicsonline.orgslideshare.net In the study of cyclobuta[b]naphthalene derivatives, ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom, respectively. beilstein-journals.orgnih.gov
¹H NMR spectra reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which gives insight into neighboring protons. For instance, in a substituted 2a,8b-dihydrocyclobuta[a]naphthalen-3-one, aromatic protons appear as doublets and triplets in the δ 7.30-7.70 ppm region, while protons on the cyclobutane (B1203170) ring appear at higher fields, such as a singlet at δ 5.97 ppm and a doublet at δ 4.52 ppm. beilstein-journals.org
¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts of each carbon atom. researchgate.net The position of a ¹³C signal indicates its electronic environment; for example, carbonyl carbons in naphthoquinone derivatives appear significantly downfield. nih.gov In a study of a 1-butyl-3,4-dihydro-4,4-dimethoxy-2aH,8bH-cyclobuta[a]naphthalen-3-one, the carbonyl carbon was observed at δ 203.1 ppm, while aromatic carbons appeared between δ 125.2 and 156.2 ppm. beilstein-journals.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra correlate protons that are coupled to each other, helping to trace out spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. omicsonline.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Cyclobuta[a]naphthalene (B15496931) Derivative
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.30 - 7.70 (m) | 125.2 - 137.3 (d) |
| Aromatic C (quaternary) | - | 156.2 (s) |
| Alkenyl CH | 5.97 (s) | Not specified |
| Cyclobutane CH | 4.52 (d), 4.00 (bs) | 50.1 (d), 48.3 (d) |
| Carbonyl C | - | 203.1 (s) |
| Methoxy C | 3.53 (s), 3.00 (s) | 51.0 (q), 49.2 (q) |
| Butyl CH₂/CH₃ | 0.92 - 2.16 (m) | 14.2 - 30.2 |
| Data sourced from a study on 1-butyl-3,4-dihydro-4,4-dimethoxy-2aH,8bH-cyclobuta[a]naphthalen-3-one. beilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Cyclobuta[b]naphthalene Derivatives
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.govrsc.org This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.gov For newly synthesized cyclobuta[b]naphthalene derivatives, HRMS provides definitive confirmation of the molecular formula. beilstein-journals.org
The technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov For example, in the synthesis of a cyclobuta[b]naphthalene derivative, HRMS can confirm the successful incorporation of specific substituents by matching the experimentally determined accurate mass to the calculated theoretical mass for the expected product. A study on a substituted cyclobuta[a]naphthalen-3-one reported a calculated mass of 289.08348 (M+H⁺) and a found mass of 289.08366, confirming the molecular formula C₁₈H₂₂O₃. rsc.org
Table 2: HRMS Data for a Cyclobuta[b]naphthalene Derivative
| Compound | Molecular Formula | Calculated Mass (M+H⁺) | Found Mass (M+H⁺) |
| Substituted Cyclobuta[a]naphthalen-3-one | C₁₈H₂₂O₃ | 289.08348 | 289.08366 |
| Data is illustrative and based on findings for related structures. rsc.org |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. nih.govcaltech.edu This technique is crucial for understanding the precise spatial arrangement of atoms in cyclobuta[b]naphthalene derivatives, which can influence their physical and chemical properties.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For complex polycyclic systems, X-ray crystallography can confirm the stereochemical relationships between different parts of the molecule. For instance, in a study of dihydrocyclobuta[b]naphthalene-3,8-diones, X-ray crystal structure analysis was used to provide unambiguous proof of the molecular structure. researchgate.net The crystal structure of a related compound, 2,3-dihydro-1H-cyclopenta[b]naphthalene-4,9-dione, revealed two almost planar molecules in the asymmetric unit with slipped π–π stacking interactions. nih.gov
Table 3: Selected Crystallographic Data for 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione
| Parameter | Value |
| Crystal system | Tetragonal |
| Space group | P4₃ |
| a (Å) | 7.4781 (1) |
| c (Å) | 33.0219 (10) |
| V (ų) | 1846.65 (7) |
| Z | 8 |
| Data obtained from the crystallographic study of C₁₃H₁₀O₂. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgyoutube.com The technique is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. libretexts.org
In the analysis of cyclobuta[b]naphthalene-3,8-diol and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the hydroxyl (-OH) group of the diol would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while C=C stretching vibrations of the naphthalene (B1677914) ring are observed in the 1400-1600 cm⁻¹ region. libretexts.org The presence of a cyclobutane ring can be identified by its characteristic C-H and ring deformation vibrations. docbrown.info For instance, in a study of 2-n-alkylamino-naphthalene-1,4-diones, FT-IR was used alongside other spectroscopic techniques for characterization. nih.gov
Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aromatic C=C | C=C stretch | 1400 - 1600 |
| Cyclobutane C-H | C-H stretch | ~2850 - 3000 |
| These are general ranges and can vary based on the specific molecular environment. libretexts.orglibretexts.org |
UV-Vis and Fluorescence Spectroscopy for Photophysical and Photochemical Studies of Cyclobuta[b]naphthalene Systems
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. nih.gov UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated π-systems within the molecule. mdpi.com Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited by absorbing light, offering insights into its excited state properties. nih.gov
For cyclobuta[b]naphthalene systems, these techniques are valuable for understanding how structural modifications affect their electronic and optical properties. The naphthalene core is known to be fluorescent, and the introduction of substituents and the cyclobutane ring can alter the absorption and emission wavelengths (λ_max), as well as the fluorescence quantum yield. researchgate.netresearchgate.net For example, studies on silyl-substituted naphthalene derivatives have shown that the introduction of silyl (B83357) groups causes a bathochromic (red) shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com These photophysical properties are important for potential applications in materials science and as fluorescent probes.
Table 5: Illustrative Photophysical Data for Naphthalene Derivatives
| Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) |
| Naphthalene | ~275, ~311 | ~320 - 350 |
| Silyl-substituted Naphthalenes | Shifted to longer wavelengths | Increased intensity |
| Data is based on general knowledge of naphthalene and its derivatives. mdpi.com |
Emerging Research Directions and Potential Applications in Advanced Materials Science
Cyclobuta[b]naphthalene-3,8-diol as a Versatile Building Block for Complex Organic Architectures
The core structure of this compound makes it a highly valuable building block for the synthesis of more complex organic molecules. The naphthalene (B1677914) component provides a π-rich, aromatic system that can be leveraged for its electronic properties and stability. nih.gov Concurrently, the fused cyclobutane (B1203170) ring introduces significant ring strain, which can be harnessed for selective chemical transformations. researchgate.net
The dione (B5365651) precursor to the target diol, dihydrocyclobuta[b]naphthalene-3,8-dione, has been identified as a highly valued scaffold found in numerous bioactive compounds. mdpi.com The inherent strain in the four-membered ring of these systems facilitates diverse transformations such as ring-opening and ring-expansion reactions. This reactivity provides distinctive pathways for constructing intricate organic molecules that are otherwise difficult to access. researchgate.net
Research into related cyclobutane derivatives has demonstrated their utility as versatile starting materials. For instance, cyclobutane dicarboxylic acids, synthesized from renewable resources like sorbic acid through photocycloaddition, are being explored as sustainable alternatives to traditional petroleum-derived diacids in polymer synthesis. nih.gov This highlights a broader strategy where the unique semi-rigid character of the cyclobutane ring can be exploited to create novel materials. nih.gov Similarly, the functionalization of cyclopenta[a]naphthalene derivatives, which share a fused-ring system, has been explored to create molecules with specific binding properties, such as for DNA. nih.gov These examples underscore the potential of the this compound framework as a foundational element for designing sophisticated and functional molecular architectures.
Integration of Cyclobuta[b]naphthalene Derivatives into Macromolecular and Supramolecular Systems
The unique structural and chemical properties of cyclobutane-fused naphthalenes make them attractive candidates for integration into large-scale molecular systems.
Macromolecular Systems: In polymer science, cyclobutane units are being incorporated into polymer backbones as "mechanophores"—functional groups that can induce a constructive chemical transformation in response to mechanical force. acs.orgnih.govduke.edu The [2+2] cycloreversion of cyclobutane mechanophores is a versatile method for creating stress-activated functionality. duke.eduacs.org For example, bicyclo[4.2.0]octane mechanophores, which contain a cyclobutane ring, have been integrated into high-molecular-weight polyesters. When subjected to the elongational forces of pulsed ultrasound, these units can unravel, leading to the formation of new reactive groups that can cross-link the polymer network. duke.eduacs.org This principle could be applied to polymers containing cyclobuta[b]naphthalene units to create advanced stress-responsive materials.
Supramolecular Systems: In supramolecular chemistry, which involves assemblies of molecules held together by non-covalent bonds, naphthalene-based structures are highly valued. Their π-rich character and strong fluorescence emission make them ideal for building macrocycles designed for molecular recognition, sensing, and catalysis. rsc.org Researchers have successfully synthesized water-soluble, naphthalene-based macrocycles that can act as hosts for cationic guest molecules, forming stable complexes with high association constants. rsc.orgrsc.org Prismarenes, a class of macrocycles built from naphthol units, have deep, π-electron-rich cavities capable of hosting guest molecules through cation-π interactions. unisa.it The rigid and well-defined geometry of this compound would make it an excellent component for constructing such ordered, functional supramolecular systems.
Novel Applications of Cyclobutane-Fused Systems in Photoresponsive Materials
Cyclobutane-fused systems are at the forefront of research into photoresponsive materials—materials that change their properties upon exposure to light. The formation and cleavage of the cyclobutane ring via photochemical reactions are central to these applications.
The [2+2] photocycloaddition of two olefins is a primary method for creating a cyclobutane ring. baranlab.orgacs.org This reaction can be triggered by UV or visible light and is often reversible, allowing the cyclobutane ring to be cleaved, typically by heat, restoring the original olefins. This reversible process forms the basis for molecular switches and information storage materials. rsc.orgrsc.org
Recent research has demonstrated this principle in various systems:
Solid-State Transformations: In certain crystalline materials, olefins are perfectly aligned to undergo [2+2] cycloaddition under UV irradiation, yielding cyclobutane derivatives. acs.org This photochemical reaction can facilitate structural transformations within the solid state, and the cyclobutane ring can often be cleaved by heating. rsc.org
Programmable Materials: By controlling the crystal packing of a photoactive molecule, researchers have achieved different types of [2+2] photocycloaddition reactions (olefin-olefin vs. olefin-aromatic ring) in different polymorphs of the same compound. rsc.org This programmability allows for the fabrication of materials with distinct functions, such as micro-scale actuators and light-writable anti-counterfeiting surfaces. rsc.org
Naphthoquinone Derivatives: The irradiation of naphthalene-1,2-dione monoacetals in the presence of alkynes leads to the formation of cyclobutene-containing products through a formal [2+2] photocycloaddition. nih.govnih.gov This demonstrates a pathway to novel cyclobutane-fused naphthalene structures with potential photoactive properties.
These findings highlight the significant potential of using the photochemical properties of cyclobutane-fused systems, including derivatives of cyclobuta[b]naphthalene, to develop advanced, light-controlled materials.
Future Prospects in Green Chemistry Approaches for Cyclobuta[b]naphthalene Synthesis
The development of environmentally friendly synthetic methods is a critical goal in modern chemistry. For cyclobuta[b]naphthalene and its derivatives, significant progress is being made in creating greener synthetic pathways that minimize waste, reduce energy consumption, and avoid harsh reagents.
A key advancement is the use of visible light to drive chemical reactions. Researchers have developed a highly efficient, catalyst-free method for synthesizing dihydrocyclobuta[b]naphthalene-3,8-diones, the direct precursors to the target diol. mdpi.comresearchgate.net This process involves the [2+2] cycloaddition of 1,4-naphthoquinones and alkynes under the irradiation of blue LEDs or even natural sunlight. mdpi.com The key advantages of this method are summarized in the table below.
| Feature | Description | Reference |
| Energy Source | Uses visible light (blue LEDs or sunlight), a renewable and low-cost energy source. | mdpi.com |
| Catalyst | The reaction proceeds efficiently without any photocatalyst, simplifying purification and reducing cost. | mdpi.comresearchgate.net |
| Conditions | Occurs under mild conditions, avoiding the need for high temperatures or pressures. | mdpi.com |
| Efficiency | Provides high yields of the desired product with excellent regioselectivity. | mdpi.comresearchgate.net |
| Scalability | The reaction has been successfully scaled up to the gram-scale under sunlight, demonstrating its practical utility. | mdpi.com |
This approach represents a significant step towards the sustainable production of these valuable molecular scaffolds. Future research is likely to build on these principles, exploring other green solvents and energy sources. The broader field of green chemistry is also focused on using renewable starting materials, such as synthesizing cyclobutane-based building blocks from biomass-derived molecules like sorbic acid, further reducing the environmental footprint of these advanced materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
